4-(Difluoromethoxy)-3-methylphenol
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Overview
Description
4-(Difluoromethoxy)-3-methylphenol is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-hydroxy-3-methylphenol with difluoromethyl ether in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether.
Industrial Production Methods
Industrial production of 4-(Difluoromethoxy)-3-methylphenol may involve continuous flow processes to enhance yield and reduce by-products. For example, the use of a continuous flow reactor can optimize reaction conditions and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
4-(Difluoromethoxy)-3-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-methylphenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)-3-methylphenol: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-(Difluoromethoxy)aniline: Contains an aniline group instead of a phenol group.
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Contains a benzoic acid group and a cyclopropylmethoxy group.
Uniqueness
4-(Difluoromethoxy)-3-methylphenol is unique due to the presence of both a difluoromethoxy group and a methyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .
Properties
CAS No. |
1261440-38-3 |
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Molecular Formula |
C8H8F2O2 |
Molecular Weight |
174.14 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-methylphenol |
InChI |
InChI=1S/C8H8F2O2/c1-5-4-6(11)2-3-7(5)12-8(9)10/h2-4,8,11H,1H3 |
InChI Key |
DLFMENAJKOHTIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC(F)F |
Origin of Product |
United States |
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